

In-depth Technical Guide: 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
Cat. No.:	B1289546

[Get Quote](#)

CAS Number: 209286-63-5

A Core Moiety for Advanced Drug Discovery

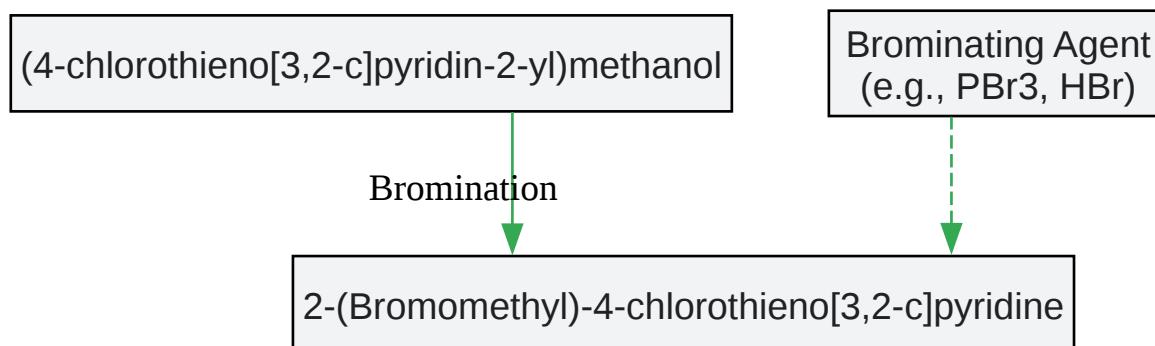
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine**, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of novel kinase inhibitors.

Chemical and Physical Properties

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a halogenated heterocyclic compound. The presence of a reactive bromomethyl group and a chlorine atom on the thieno[3,2-c]pyridine scaffold allows for versatile chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.

Property	Value	Source
CAS Number	209286-63-5	[1]
Molecular Formula	C ₈ H ₅ BrCINS	[1]
Molecular Weight	262.55 g/mol	[1]
Appearance	Not explicitly stated in search results	
Solubility	Not explicitly stated in search results	
Melting Point	Not explicitly stated in search results	
Boiling Point	Not explicitly stated in search results	


Synthesis and Experimental Protocols

The synthesis of **2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine** typically involves a multi-step reaction sequence starting from a thienopyridine precursor. While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of related compounds. A plausible synthetic route involves the following key transformations:

- Construction of the Thieno[3,2-c]pyridine Core: This is often achieved through cyclization reactions of appropriately substituted thiophene or pyridine derivatives.
- Introduction of the Bromomethyl Group: This is commonly accomplished by the bromination of a corresponding hydroxymethyl or methyl precursor.

Illustrative Synthetic Pathway

A likely synthetic pathway would start with the corresponding (4-chlorothieno[3,2-c]pyridin-2-yl)methanol. The conversion of the alcohol to the bromide is a standard organic transformation.

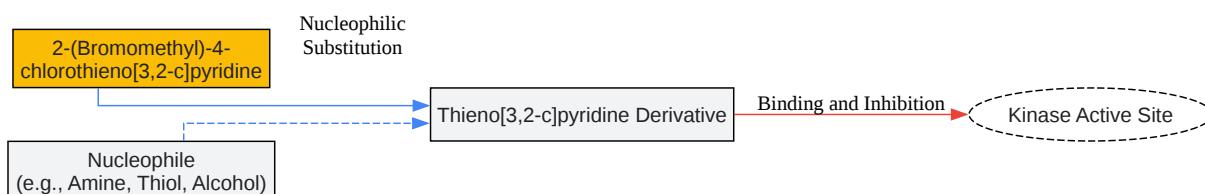
[Click to download full resolution via product page](#)

Caption: Plausible final step in the synthesis of the target compound.

General Experimental Protocol for Bromination of a Heterocyclic Methanol:

- Starting Material: (4-chlorothieno[3,2-c]pyridin-2-yl)methanol.
- Reagent: A suitable brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
- Solvent: An inert solvent like dichloromethane (DCM) or diethyl ether.
- Procedure:
 - The starting alcohol is dissolved in the chosen solvent and cooled in an ice bath.
 - The brominating agent is added dropwise to the cooled solution.
 - The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.
 - The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired **2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine**.


Applications in Drug Discovery and Medicinal Chemistry

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.^[1] The thieno[3,2-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

The reactive bromomethyl group serves as a chemical handle for introducing various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of thienopyridine derivatives, leading to the optimization of their biological activity.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The thieno[3,2-c]pyridine core can be elaborated to create potent and selective kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: General workflow for developing kinase inhibitors.

The development of such inhibitors often involves the synthesis of a library of compounds where different functional groups are attached to the thieno[3,2-c]pyridine core via the bromomethyl linker. These compounds are then screened for their ability to inhibit specific kinases.

Future Perspectives

The versatility of **2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine** as a synthetic intermediate ensures its continued importance in drug discovery. Future research will likely focus on:

- Development of novel synthetic routes: More efficient and scalable syntheses of this key intermediate are always of interest.
- Exploration of new therapeutic targets: While its application in kinase inhibitor development is established, the thieno[3,2-c]pyridine scaffold may be effective against other classes of biological targets.
- Combinatorial chemistry: The use of this building block in high-throughput synthesis will accelerate the discovery of new lead compounds.

In conclusion, **2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine** is a valuable tool for medicinal chemists, providing a robust platform for the design and synthesis of innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289546#2-bromomethyl-4-chlorothieno-3-2-c-pyridine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com